![molecular formula C25H16BrF2N3O3S B2516221 2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-73-0](/img/structure/B2516221.png)

2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

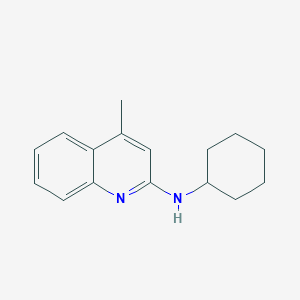

The compound "2-Amino-4-(5-bromo-2-fluorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" is a derivative of the pyrano[3,2-c][2,1]benzothiazine class. These compounds are of interest due to their potential biological activities, including monoamine oxidase inhibition, which is relevant for the treatment of various neurological disorders .

Synthesis Analysis

The synthesis of related compounds typically involves a multistep reaction starting with a suitable anthranilate coupled with a sulfonyl chloride. The resulting product undergoes N-benzylation or N-methylation followed by ring closure with sodium hydride to form the 2,1-benzothiazine 2,2-dioxides. These precursors are then subjected to a multicomponent reaction with malononitrile and substituted benzaldehydes to synthesize the pyranobenzothiazines . Another synthesis method for related compounds includes the Gewald synthesis technique, which involves a mild base and sulfur powder .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrano[3,2-c] ring fused to a benzothiazine moiety, with various substituents on the aromatic rings that can influence the biological activity. The structure of related compounds has been confirmed using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to act as selective inhibitors of monoamine oxidase A and B, with the potential for dual inhibition depending on the substituents present on the molecule . Other reactions include the formation of Schiff bases when reacted with aldehydes , and the formation of stable triethylammonium salts in the presence of active methylene nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile and sulfonyl groups can affect the electron distribution within the molecule, potentially impacting its reactivity and interaction with biological targets. The lipophilicity of the molecule can be altered by the presence of halogen substituents, which may affect its ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

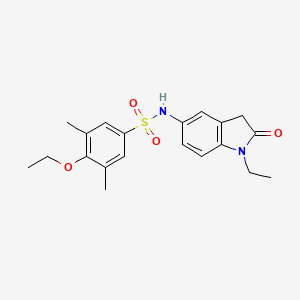

Synthesis and Biological Evaluation

This compound is involved in the synthesis and biological evaluation of novel derivatives aiming to explore their potential as inhibitors of certain enzymes or for their antimicrobial properties. For instance, similar structures have been synthesized to study their inhibitory activity against monoamine oxidase A and B, which are enzymes relevant in neurological disorders. The methodology often involves multistep reactions starting from basic building blocks like methyl anthranilate, leading to the formation of benzothiazine dioxides. These compounds, including variations thereof, are then evaluated for their selective inhibitory activities, showcasing the potential for developing new therapeutic agents (Ahmad et al., 2019).

Antimicrobial Activity

Additionally, derivatives of this compound have been explored for their antimicrobial activities. Through synthesis and characterization of novel dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, researchers investigate their effectiveness against various bacterial strains. This research avenue is crucial in the ongoing search for new antimicrobial agents amidst growing resistance to existing antibiotics. By adjusting the synthetic pathway, including the incorporation of different substituents, scientists aim to enhance the antimicrobial efficacy of these compounds (Mahdi, 2015).

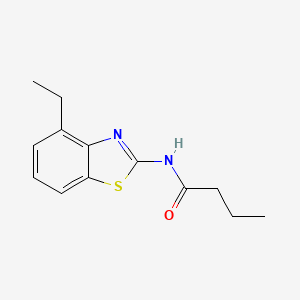

Chemical Synthesis and Mechanistic Insights

The compound's structure also lends itself to studies focusing on the synthesis of chemically novel entities and elucidation of reaction mechanisms. For example, research on multicomponent synthesis derived from benzothiazin-4(3H)-one 2,2-dioxide showcases the compound's role in forming new chemical structures through three-component interactions. Such studies not only expand the chemical space of benzothiazine derivatives but also provide deeper insights into the mechanistic pathways of their formation, guiding future synthetic efforts (Lega et al., 2016).

Eigenschaften

IUPAC Name |

2-amino-4-(5-bromo-2-fluorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrF2N3O3S/c26-15-9-10-20(28)17(11-15)22-18(12-29)25(30)34-23-16-6-2-4-8-21(16)31(35(32,33)24(22)23)13-14-5-1-3-7-19(14)27/h1-11,22H,13,30H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGGZTOWGGLLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)